molecular formula C13H14N2O4 B12578256 Dimethyl N-(2-cyanophenyl)-L-aspartate CAS No. 193473-54-0

Dimethyl N-(2-cyanophenyl)-L-aspartate

Cat. No.: B12578256
CAS No.: 193473-54-0
M. Wt: 262.26 g/mol
InChI Key: JVFPZAJRUNBUOW-NSHDSACASA-N
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Description

Dimethyl N-(2-cyanophenyl)-L-aspartate is a chemical compound that belongs to the class of N-substituted aspartates It is characterized by the presence of a dimethyl group, a cyano group attached to a phenyl ring, and an L-aspartate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(2-cyanophenyl)-L-aspartate typically involves the reaction of 2-cyanophenylamine with dimethyl L-aspartate under specific conditions. One common method includes the use of a solvent such as isopropanol and acetic acid in a 4:1 volume ratio, with microwave irradiation at 100°C and 100 psi for 20 minutes . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent ratios can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(2-cyanophenyl)-L-aspartate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: The major products include carboxylic acids and their derivatives.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products depend on the substituent introduced, such as alkylated or aminated derivatives.

Scientific Research Applications

Dimethyl N-(2-cyanophenyl)-L-aspartate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl N-(2-cyanophenyl)-L-aspartate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the aspartate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl N-(2-cyanophenyl)-D-aspartate: Similar in structure but with a different stereochemistry.

    Dimethyl N-(2-cyanophenyl)-glycine: Lacks the aspartate moiety but has a similar cyano-phenyl structure.

    Dimethyl N-(2-cyanophenyl)-alanine: Contains an alanine moiety instead of aspartate.

Uniqueness

Dimethyl N-(2-cyanophenyl)-L-aspartate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

193473-54-0

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

dimethyl (2S)-2-(2-cyanoanilino)butanedioate

InChI

InChI=1S/C13H14N2O4/c1-18-12(16)7-11(13(17)19-2)15-10-6-4-3-5-9(10)8-14/h3-6,11,15H,7H2,1-2H3/t11-/m0/s1

InChI Key

JVFPZAJRUNBUOW-NSHDSACASA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC1=CC=CC=C1C#N

Canonical SMILES

COC(=O)CC(C(=O)OC)NC1=CC=CC=C1C#N

Origin of Product

United States

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